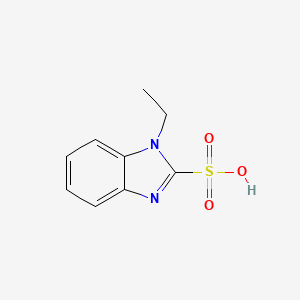

1-ethyl-1H-benzimidazole-2-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-11-8-6-4-3-5-7(8)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFYRNMZRZTXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378256 | |

| Record name | 1-ethyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90331-19-4 | |

| Record name | 1-ethyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1-ethyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 1H-benzimidazole-2-sulfonic acid, followed by its N-ethylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of the benzimidazole scaffold with a sulfonic acid group at the 2-position. The second step is the alkylation of the benzimidazole nitrogen with an ethyl group.

The overall synthesis can be summarized as follows:

-

Step 1: Synthesis of 1H-benzimidazole-2-sulfonic acid. This intermediate is prepared by the oxidation of 1H-benzimidazole-2-thiol. The thiol precursor is synthesized from the condensation of o-phenylenediamine and carbon disulfide.

-

Step 2: Synthesis of this compound. The final product is obtained through the N-ethylation of 1H-benzimidazole-2-sulfonic acid using diethyl sulfate in the presence of a base.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 1H-benzimidazole-2-thiol | C₇H₆N₂S | 150.20 | 303-304 | High |

| 1H-benzimidazole-2-sulfonic acid | C₇H₆N₂O₃S | 198.20 | 116-119[1] | - |

| This compound | C₉H₁₀N₂O₃S | 226.25 | - | 87 |

Experimental Protocols

Step 1a: Synthesis of 1H-benzimidazole-2-thiol

This protocol is based on the reaction of o-phenylenediamine with carbon disulfide in an ethanolic potassium hydroxide solution.

Materials:

-

o-phenylenediamine

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

A solution of potassium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask.

-

o-phenylenediamine is added to the solution and stirred until dissolved.

-

Carbon disulfide is added dropwise to the reaction mixture at room temperature.

-

The mixture is then refluxed for a specified period.

-

After cooling, the reaction mixture is filtered.

-

The filtrate is acidified with hydrochloric acid to a pH of approximately 1, leading to the precipitation of 1H-benzimidazole-2-thiol.[2]

-

The precipitate is collected by filtration, washed with water, and dried.

Step 1b: Synthesis of 1H-benzimidazole-2-sulfonic acid

This protocol describes the oxidation of 1H-benzimidazole-2-thiol to 1H-benzimidazole-2-sulfonic acid using potassium permanganate.[2]

Materials:

-

1H-benzimidazole-2-thiol

-

Sodium hydroxide (50% solution)

-

Potassium permanganate

-

Hydrochloric acid

Procedure:

-

1H-benzimidazole-2-thiol is dissolved in a 50% sodium hydroxide solution in a reaction vessel.

-

Potassium permanganate is added portion-wise to the stirred solution, maintaining the temperature. The reaction is allowed to proceed for 1 hour.[2]

-

Upon completion of the reaction, the mixture is filtered to remove manganese dioxide.

-

The filtrate is then acidified with hydrochloric acid to a pH of 1.[2]

-

The resulting precipitate of 1H-benzimidazole-2-sulfonic acid is collected by filtration, washed with water, and dried.[2]

Step 2: Synthesis of this compound

This protocol is based on the N-ethylation of 1H-benzimidazole-2-sulfonic acid with diethyl sulfate.

Materials:

-

1H-benzimidazole-2-sulfonic acid

-

Diethyl sulfate

-

Potassium hydroxide

Procedure:

-

A mixture of 1H-benzimidazole-2-sulfonic acid and potassium hydroxide is prepared.

-

Diethyl sulfate is added to the mixture.

-

The reaction is heated at 50°C for 4 hours.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up to isolate the product. The specific work-up and purification procedure would typically involve neutralization, extraction, and recrystallization or chromatography, though the direct source did not specify these details. The reaction is reported to yield 87% of the final product.

Visualization of Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow.

Caption: Synthesis Pathway of this compound.

Caption: General Experimental Workflow for Chemical Synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-ethyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic organic compound of interest in various chemical and pharmaceutical research areas. This document compiles available data on its synthesis, predicted properties, and spectral information, while also highlighting areas where experimental data is currently lacking.

Core Physicochemical Properties

A summary of the available quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃S | [1] |

| Molecular Weight | 226.25 g/mol | [1] |

| LogP (Predicted) | 1.49 | N/A |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | N/A |

| Refractive Index (Predicted) | 1.660 | N/A |

Note: The LogP, density, and refractive index are predicted values and should be confirmed through experimental validation.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the N-alkylation of 1H-benzimidazole-2-sulfonic acid with diethyl sulfate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the referenced synthetic route and general knowledge of N-alkylation of benzimidazoles.

Materials:

-

1H-benzimidazole-2-sulfonic acid

-

Diethyl sulfate

-

Potassium hydroxide (KOH)

-

Suitable solvent (e.g., Ethanol or Dimethylformamide)

-

Distilled water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1H-benzimidazole-2-sulfonic acid in a suitable solvent.

-

Add a stoichiometric equivalent of potassium hydroxide to the solution to form the corresponding potassium salt.

-

To this mixture, add a slight excess of diethyl sulfate dropwise at room temperature.

-

Heat the reaction mixture to 50°C and maintain this temperature for 4 hours with continuous stirring.[1]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the mixture. If not, proceed to the next step.

-

Carefully acidify the filtrate or the solution with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration and wash it with cold distilled water to remove any inorganic impurities.

-

Dry the purified this compound under vacuum. A yield of approximately 87% has been reported for this reaction.[1]

Purification:

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product should be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of the target compound.

Spectroscopic and Further Characterization

At the time of this report, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in peer-reviewed literature. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. The broader class of benzimidazole derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and kinase inhibitory effects. Future research is required to determine if this compound possesses any significant biological properties.

Given the lack of data on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of this compound. While a viable synthetic route is known, there is a notable absence of experimentally verified data for its physical and spectral properties, as well as its biological activity. This document serves as a foundational resource for researchers and professionals, highlighting the need for further experimental investigation to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on 1-ethyl-1H-benzimidazole-2-sulfonic acid (CAS Number: 90331-19-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-1H-benzimidazole-2-sulfonic acid, a member of the benzimidazole class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis, and a discussion of its potential biological activities based on the broader family of benzimidazole-sulfonic acid derivatives. Due to the limited publicly available data specific to this compound, this guide also incorporates information on closely related analogues to provide a contextual understanding of its potential applications and mechanisms of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. The available data, largely based on predictions, are summarized in the table below.

| Property | Value | Source |

| CAS Number | 90331-19-4 | - |

| Molecular Formula | C₉H₁₀N₂O₃S | [1] |

| Molecular Weight | 226.25 g/mol | [1] |

| Predicted Density | 1.5±0.1 g/cm³ | [1] |

| Predicted LogP | 1.49 | [1] |

| Predicted Refractive Index | 1.660 | [1] |

| PSA (Polar Surface Area) | 80.57 Ų | [1] |

Synthesis

The synthesis of this compound has been reported in the chemical literature. A key synthetic route involves the alkylation of 1H-benzimidazole-2-sulfonic acid.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a reported synthesis with a yield of 87%.[2]

Materials:

-

1H-Benzimidazole-2-sulfonic acid

-

Diethyl sulfate

-

Potassium hydroxide

Procedure:

-

A mixture of 1H-benzimidazole-2-sulfonic acid and potassium hydroxide is prepared.

-

Diethyl sulfate is added to the mixture.

-

The reaction mixture is heated to 50°C.

-

The reaction is allowed to proceed for 4 hours.

-

Upon completion, the product, this compound, is isolated and purified.

Disclaimer: This is a summarized protocol based on available literature. For detailed experimental procedures, it is recommended to consult the original publication: Divaeva, L. N., Kuz'menko, T. A., Morkovnik, A. S., & Komissarov, V. N. (2006). Synthesis and some conversions of N-substituted benzimidazole-2-sulfonic acids. Chemistry of Heterocyclic Compounds, 42(4), 463–468.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activities

The benzimidazole class of compounds has been reported to exhibit the following activities:

-

Antimicrobial Activity: Many benzimidazole derivatives show potent activity against a range of bacteria and fungi.[3][4]

-

Antiviral Activity: Certain benzimidazoles have been investigated for their antiviral properties.[4]

-

Anti-inflammatory Activity: The benzimidazole nucleus is found in compounds with anti-inflammatory effects.[4]

-

Antiproliferative Activity: Some benzimidazole-sulfonyl derivatives have demonstrated antiproliferative effects against cancer cell lines.[4]

Quantitative Data for Related Compounds

To provide a context for the potential bioactivity of this compound, the following table summarizes data for other benzimidazole derivatives.

| Compound Class | Activity | Assay | Results | Reference |

| Benzimidazole-sulfonyl derivatives | Antibacterial | MIC | 0.1 - 0.50 mg/mL against various strains | [4] |

| Mannich bases of 2-Phenyl-5-Benzimidazole sulfonic acid | α-glucosidase inhibition | In vitro enzyme assay | Moderate inhibiting activity | [3] |

Note: The data presented above is for related but structurally distinct compounds and should be interpreted with caution as the activity of this compound may differ significantly.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other benzimidazole derivatives, several potential pathways can be hypothesized. For instance, in antimicrobial applications, benzimidazoles are known to interfere with microtubule synthesis in fungi and parasites. In the context of anti-inflammatory action, they may interact with various enzymes and receptors involved in the inflammatory cascade.

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzimidazole derivative with anti-inflammatory properties. This is a generalized representation and may not reflect the specific mechanism of this compound.

Caption: Illustrative pathway of inflammation and potential inhibition by a benzimidazole derivative.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. While specific biological data for this compound is currently limited, its structural relationship to the pharmacologically rich benzimidazole family suggests that it may possess interesting biological activities. This guide has summarized the available physicochemical and synthetic information and provided a contextual overview of the potential bioactivities based on related compounds. Further experimental studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure of 1-ethyl-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid. Due to limited publicly available experimental data for this specific compound, this guide also incorporates data from closely related analogs to provide a more complete understanding. All quantitative data is presented in structured tables, and detailed experimental protocols found in the literature are described. Visualizations of the molecular structure and a key synthetic pathway are provided to aid in comprehension.

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core functionalized with an ethyl group at the 1-position and a sulfonic acid group at the 2-position.[1] The benzimidazole scaffold is a prominent feature in many pharmacologically active molecules. The addition of a sulfonic acid group is known to increase aqueous solubility, a desirable property for many pharmaceutical and biochemical applications. This guide summarizes the current knowledge on this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a fused benzene and imidazole ring system. An ethyl group is attached to one of the nitrogen atoms of the imidazole ring, and a sulfonic acid group is attached to the carbon atom between the two nitrogen atoms.

References

Spectroscopic Data of 1-Ethyl-1H-benzimidazole-2-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-ethyl-1H-benzimidazole-2-sulfonic acid (C₉H₁₀N₂O₃S, Molecular Weight: 226.25 g/mol , CAS: 90331-19-4). Due to the limited availability of experimental spectroscopic data in public databases and literature, this document focuses on predicted spectroscopic behavior based on the analysis of analogous compounds and established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring such data are also provided to facilitate further research.

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core functionalized with an ethyl group at the N1 position and a sulfonic acid group at the C2 position. The benzimidazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The sulfonic acid group imparts increased water solubility and acidic properties to the molecule. A thorough understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in research and development settings.

This guide aims to serve as a valuable resource by presenting predicted spectroscopic data in a structured format, outlining detailed experimental methodologies, and providing visual representations of analytical workflows.

Predicted Spectroscopic Data

Given the absence of experimentally acquired spectra in the public domain, the following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~1.4 - 1.6 | Triplet (t) | 3H | -CH₃ (Ethyl group) | Coupling to the -CH₂- group. |

| ~4.3 - 4.5 | Quartet (q) | 2H | -CH₂- (Ethyl group) | Coupling to the -CH₃ group. |

| ~7.3 - 7.5 | Multiplet (m) | 2H | H-5 and H-6 | Aromatic protons on the benzene ring. |

| ~7.7 - 7.9 | Multiplet (m) | 2H | H-4 and H-7 | Aromatic protons on the benzene ring, likely deshielded compared to H-5 and H-6. |

| >10 | Broad Singlet (br s) | 1H | -SO₃H | Highly deshielded and may be exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~15 - 20 | -CH₃ (Ethyl group) | Aliphatic carbon. |

| ~40 - 45 | -CH₂- (Ethyl group) | Aliphatic carbon attached to nitrogen. |

| ~110 - 120 | C-4 and C-7 | Aromatic carbons. |

| ~125 - 130 | C-5 and C-6 | Aromatic carbons. |

| ~135 - 145 | C-3a and C-7a | Bridgehead aromatic carbons. |

| ~150 - 160 | C-2 | Carbon bearing the sulfonic acid group, expected to be significantly deshielded. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 2500 | Broad, Strong | O-H stretch | Sulfonic Acid (-SO₃H) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H stretch | Aliphatic C-H (Ethyl group) |

| 1620 - 1580 | Medium | C=N and C=C stretch | Benzimidazole Ring |

| 1480 - 1440 | Medium | C=C stretch | Benzimidazole Ring |

| 1250 - 1150 | Strong | S=O stretch (asymmetric) | Sulfonic Acid (-SO₃H) |

| 1080 - 1030 | Strong | S=O stretch (symmetric) | Sulfonic Acid (-SO₃H) |

| ~750 | Strong | C-H out-of-plane bend | ortho-disubstituted benzene |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Fragmentation Pathway |

| 226 | [M]⁺ | Molecular ion |

| 197 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 145 | [M - SO₃H]⁺ | Loss of the sulfonic acid group |

| 118 | [C₇H₆N₂]⁺ | Benzimidazole cation radical |

| 91 | [C₆H₅N]⁺ | Further fragmentation of the benzimidazole ring |

| 81 | [SO₃H]⁺ | Sulfonic acid fragment |

| 65 | [SO₂H]⁺ | Loss of an oxygen atom from the sulfonic acid fragment |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

Internal standard (e.g., TMS)

-

Volumetric flasks and pipettes

-

Vortex mixer

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Weigh accurately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for benzimidazole derivatives).

-

Ensure complete dissolution by gentle vortexing.

-

Add a small amount of an internal standard like tetramethylsilane (TMS) if required for chemical shift referencing.

-

-

Data Acquisition:

-

Transfer the solution to a clean, dry NMR tube.

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

Acquire the proton-decoupled ¹³C spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr press

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Spatula

-

Sample of this compound

Procedure (ATR Method):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

-

Pellet Formation: Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

-

Solvent for sample introduction (e.g., methanol, acetonitrile)

-

Syringe pump or direct infusion system

-

Sample of this compound

Procedure (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

-

Acquire the full scan mass spectrum in the appropriate mass range.

-

If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

-

-

Data Analysis:

-

Determine the mass of the molecular ion.

-

Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analyses described above.

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Caption: Relationship between spectroscopic techniques and structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data remains to be published, the predicted data and detailed experimental protocols herein offer a robust starting point for researchers. The provided workflows and logical diagrams serve to streamline the process of spectroscopic analysis for this and related compounds, ultimately aiding in the advancement of research and development in fields where benzimidazole derivatives are of interest.

Disclaimer: The spectroscopic data presented in this document are predicted and should be confirmed by experimental analysis. The experimental protocols are intended as general guidelines and may require optimization based on the specific instrumentation and sample characteristics.

Potential Mechanism of Action of 1-ethyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential mechanism of action of 1-ethyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic organic compound with potential therapeutic applications. Based on the established biological activity of its parent compound, 1H-benzimidazole-2-sulfonic acid (BISA), this document hypothesizes that the primary molecular target of the 1-ethyl derivative is bacterial glutamate racemase. Inhibition of this crucial enzyme disrupts the synthesis of D-glutamate, an essential component of the bacterial cell wall, leading to antibacterial effects. This guide provides a detailed overview of the proposed mechanism, a summary of related compounds, a hypothetical experimental protocol for assessing enzyme inhibition, and visual representations of the signaling pathway and experimental workflow.

Introduction

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. Within this family, this compound is a molecule of interest for its potential as an antimicrobial agent. While direct and extensive research on this specific derivative is limited, a significant body of evidence points towards its potential interaction with bacterial glutamate racemase.

Glutamate racemase (MurI) is a prokaryotic enzyme responsible for the conversion of L-glutamate to D-glutamate.[1] D-glutamate is an indispensable building block of the peptidoglycan layer of bacterial cell walls, which provides structural integrity and protection to the bacterium.[1] The absence of glutamate racemase and D-glutamate in eukaryotes makes this enzyme an attractive and specific target for the development of novel antibacterial drugs with potentially minimal host toxicity.

This guide synthesizes the available information to propose a mechanism of action for this compound, focusing on its potential as a glutamate racemase inhibitor.

Hypothesized Mechanism of Action: Inhibition of Glutamate Racemase

The proposed primary mechanism of action for this compound is the inhibition of bacterial glutamate racemase. This hypothesis is predicated on the known activity of its structural analog, 1H-benzimidazole-2-sulfonic acid (BISA), which has been identified as a glutamate racemase inhibitor.[2] The addition of an ethyl group at the N1 position of the benzimidazole ring is a common medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties, and it is plausible that this modification retains the core inhibitory activity against the target enzyme.

The inhibition of glutamate racemase would disrupt the supply of D-glutamate, a critical precursor for peptidoglycan biosynthesis. This, in turn, would compromise the integrity of the bacterial cell wall, leading to cell lysis and death.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway, highlighting the role of glutamate racemase and the inhibitory effect of this compound.

Caption: Hypothesized inhibition of glutamate racemase by this compound.

Quantitative Data

As of the date of this publication, there is no publicly available peer-reviewed quantitative data, such as IC50 or Ki values, specifically for the inhibition of glutamate racemase by this compound. The data presented below for related compounds is for contextual purposes and to highlight the potential potency of this class of molecules.

| Compound | Target | Activity (IC50/Ki) | Reference |

| 1H-benzimidazole-2-sulfonic acid (BISA) | Glutamate Racemase (GR) | Data not specified in available abstracts | [2] |

| Various Benzoxazole Derivatives | Glutamate Racemase (Mtb) | IC50 values ranging from 1.1 µM to >20 µM | [3] |

| (R,S)-1-hydroxy-1-oxo-4-amino-4-carboxyphosphorinane | Glutamate Racemase (FnGR) | Ki = 3.1 ± 0.6 mM |

Note: The data for benzoxazole derivatives and the phosphorinane analogue are provided to illustrate the range of inhibitory concentrations observed for other chemical scaffolds targeting glutamate racemase.

Experimental Protocols

The following is a representative, detailed protocol for a glutamate racemase inhibition assay. This protocol is based on established methodologies and can be adapted to evaluate the inhibitory potential of this compound.

Glutamate Racemase Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of this compound against bacterial glutamate racemase.

Materials:

-

Recombinant bacterial glutamate racemase (e.g., from Bacillus anthracis)[4]

-

L-glutamate and D-glutamate standards

-

This compound

-

Assay buffer (e.g., 10 mM potassium phosphate buffer, pH 8.0, containing 0.2 mM DTT)[4]

-

Coupled enzyme system for detection (e.g., L-glutamate oxidase, horseradish peroxidase, and a suitable chromogenic substrate like Amplex Red) or a method to measure the conversion of L-glutamate to D-glutamate.

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Assay Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer, the coupled enzyme system components (if applicable), and the desired concentration of the test compound or vehicle control (DMSO).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of recombinant glutamate racemase to each well.

-

Substrate Addition: Add L-glutamate to each well to start the racemization reaction. The final concentration of L-glutamate should be at or near its Km value for the enzyme.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Detection: Measure the product formation (D-glutamate) using the microplate reader. For a coupled assay with L-glutamate oxidase, this would involve measuring the fluorescence or absorbance of the final product of the coupled reaction.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening and characterization of this compound as a glutamate racemase inhibitor.

Caption: A representative experimental workflow for evaluating a potential enzyme inhibitor.

Structure-Activity Relationship (SAR) Considerations

-

Solubility and Permeability: The ethyl group can increase the lipophilicity of the molecule compared to the unsubstituted parent compound, potentially affecting its ability to cross the bacterial cell membrane.

-

Binding Affinity: The size and conformation of the N1-substituent can influence how the molecule fits into the active or an allosteric site of the target enzyme.

-

Metabolic Stability: The ethyl group may alter the metabolic profile of the compound.

Further research involving the synthesis and evaluation of a series of N1-substituted benzimidazole-2-sulfonic acids would be necessary to establish a clear SAR for glutamate racemase inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as an inhibitor of bacterial glutamate racemase. Its structural similarity to a known inhibitor of this enzyme provides a solid rationale for its potential mechanism of action.

Future research should focus on:

-

Direct Experimental Validation: Conducting in vitro enzyme inhibition assays to definitively determine the IC50 and mechanism of inhibition of this compound against glutamate racemase from various bacterial species.

-

Structure-Activity Relationship Studies: Synthesizing and testing a library of related derivatives to optimize potency and selectivity.

-

Antimicrobial Efficacy: Evaluating the compound's antibacterial activity against a panel of clinically relevant bacteria in cell-based assays.

-

Structural Biology: Co-crystallization of the compound with glutamate racemase to elucidate the precise binding mode and guide further rational drug design.

This technical guide provides a foundational understanding of the potential mechanism of action of this compound, offering a roadmap for researchers and drug development professionals to explore its therapeutic potential.

References

- 1. Glutamate racemase - Wikipedia [en.wikipedia.org]

- 2. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]

- 3. Identification and development of benzoxazole derivatives as novel bacterial glutamate racemase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Benzimidazole Sulfonic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines. This core structure allows benzimidazole derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] The incorporation of a sulfonic acid or sulfonamide moiety into the benzimidazole framework has been shown to significantly influence the physicochemical properties and biological activities of the resulting compounds, leading to the development of potent therapeutic agents.[4][5][6][7] This technical guide provides an in-depth overview of the biological activities of benzimidazole sulfonic acid derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Benzimidazole sulfonic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][8][9] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways and the inhibition of enzymes crucial for cancer cell proliferation and survival.[2][10]

Mechanism of Action: Inhibition of the MKK3/6-p38 MAPK Signaling Pathway

One of the key mechanisms underlying the anticancer effects of certain benzimidazole sulfonic acid derivatives, such as 2-phenylbenzimidazole-5-sulphonic acid (PBSA), is the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][8][11] Specifically, PBSA has been shown to inhibit the activity of MKK3/6, which in turn prevents the phosphorylation and activation of p38 MAPK.[4][8][11] The inactivation of this pathway leads to the downregulation of several downstream targets that are critical for tumor progression, including matrix metalloproteinases (MMP-2 and MMP-9) and vascular endothelial growth factor (VEGF).[4][8][11] The inhibition of MMPs reduces the degradation of the extracellular matrix, thereby hindering cancer cell invasion and metastasis.[12][13][14][15] Concurrently, the suppression of VEGF expression limits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][16][17][18][19]

Figure 1: Inhibition of the MKK3/6-p38 MAPK signaling pathway by benzimidazole sulfonic acid derivatives.

Other Anticancer Mechanisms

Beyond the p38 MAPK pathway, benzimidazole derivatives exert their anticancer effects through various other mechanisms:

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives act as potent inhibitors of CDKs, particularly CDK2, which are key regulators of the cell cycle.[14] By inhibiting CDK2, these compounds can induce cell cycle arrest, primarily at the G1/S phase, thereby preventing cancer cell proliferation.

-

Bcl-2 Inhibition and Apoptosis Induction: The anti-apoptotic protein Bcl-2 is another important target. Benzimidazole derivatives can inhibit Bcl-2, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately resulting in programmed cell death.

-

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and transcription. Some benzimidazole derivatives have been shown to inhibit topoisomerase I, leading to DNA damage and the induction of apoptosis in cancer cells.

Figure 2: Overview of various anticancer mechanisms of benzimidazole derivatives.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected benzimidazole sulfonic acid and related derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity (IC₅₀ in µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| PBSA | SKOV-3 (Ovarian) | Not specified, but effective | [4][8][11] |

| Compound 2a | MCF-7 (Breast) | 4.36 ± 0.27 | [4][8] |

| Compound 2c | MCF-7 (Breast) | 11.54 ± 0.29 | [4][8] |

| Compound 4 | MCF-7 (Breast) | Not specified | [4][8] |

| Compound 2a | HCT-15 (Colon) | 9.48 ± 0.28 | [4][8] |

| Compound 2c | HCT-15 (Colon) | 25.94 ± 0.33 | [4][8] |

| Compound 2a | K-562 (Leukemia) | 41.76 ± 0.76 | [4][8] |

| Compound 2c | K-562 (Leukemia) | 70.61 ± 1.45 | [4][8] |

| Compound 2a | HepG2 (Liver) | 15.04 ± 0.70 | [4][8] |

| Compound 2c | HepG2 (Liver) | 32.38 ± 1.13 | [4][8] |

| Compound C1 | T98G (Glioblastoma) | < 50 µg/mL | [16] |

| Compound D1 | T98G (Glioblastoma) | < 50 µg/mL | [16] |

| Compound C1 | PC3 (Prostate) | < 50 µg/mL | [16] |

| Compound D1 | PC3 (Prostate) | < 50 µg/mL | [16] |

| Compound C1 | H69AR (Lung) | < 50 µg/mL | [16] |

| Compound D1 | H69AR (Lung) | < 50 µg/mL | [16] |

| Compound 4b | A549 (Lung) | 7.34 ± 0.21 | [6][17][20] |

| Compound 4h | A549 (Lung) | 4.56 ± 0.18 | [6][17][20] |

| Compound 8a | MDA-MB-231 (Breast) | 12.83 ± 3.50 | [21] |

| Compound 8b | MDA-MB-231 (Breast) | 12.69 ± 0.84 | [21] |

| Compound 8c | MDA-MB-231 (Breast) | 12.72 ± 1.98 | [21] |

| Compound 8a | A549 (Lung) | 23.05 ± 1.45 | [21] |

| Compound 8c | A549 (Lung) | 11.63 ± 2.57 |[21] |

Antimicrobial Activity

Benzimidazole sulfonic acid derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6][7] The sulfonamide group is known to enhance the lipophilic character of the molecule, which can facilitate its penetration through microbial cell membranes.[4]

Structure-Activity Relationship (SAR)

The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring and the sulfonyl group. Generally, the presence of electron-withdrawing groups on the benzimidazole ring tends to increase antimicrobial activity.[22]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole-sulfonyl derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-sulfonyl derivative | S. aureus | 32-512 | [23] |

| Compound I | S. aureus ATCC 29213 | 32 | [23] |

| Compound II | S. aureus ATCC 29213 | 64 | [23] |

| Compound III | S. aureus ATCC 29213 | 128 | [23] |

| Benzonaptho & tolyl substituted derivatives | Various bacteria | 10-20 | [15] |

| Derivative 1a | K. pneumoniae | >20 | [15] |

| Other derivatives | K. pneumoniae | 20 | [15] |

| Compound 22 | S. epidermidis NCTC 11047 | 32 | |

| Compound 22 | S. haemolyticus NCTC 11042 | 32 | |

| Compound 22 | Other staphylococci | 64 |

| Compound 22 | B. cepacia | 64 | |

Enzyme Inhibition

Benzimidazole sulfonic acid derivatives have been investigated as inhibitors of various enzymes implicated in different diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation and CO₂ transport. Certain CA isoforms are overexpressed in various tumors, making them attractive targets for anticancer drug development. Benzimidazole-6-sulfonamide derivatives have been designed as "frozen analogs" of known CA inhibitors and have shown potent and selective inhibition of tumor-associated CA isoforms like CA IX and XII.

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several benzimidazole-sulfonyl hydrazide and related derivatives have been reported to exhibit significant α-amylase inhibitory activity.

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of selected benzimidazole derivatives against various enzymes, presented as IC₅₀ or Kᵢ values.

Table 3: Enzyme Inhibition Activity

| Compound ID | Enzyme | Inhibition Value (µM) | Unit | Reference |

|---|---|---|---|---|

| Compound 2a | CDK2 | 0.76 ± 0.28 | IC₅₀ | [4][8] |

| Compound 2c | CDK2 | 0.84 ± 0.075 | IC₅₀ | [4][8] |

| Compound 4 | CDK2 | 1.37 ± 0.062 | IC₅₀ | [4][8] |

| Roscovitine (Reference) | CDK2 | 1.16 | IC₅₀ | [8] |

| Compound 17 | Topoisomerase I | 14.1 | IC₅₀ | [11] |

| Compound 3 | Topoisomerase I | 132.3 | IC₅₀ | [11] |

| Compound 5 | Topoisomerase I | 134.1 | IC₅₀ | [11] |

| Compound 18 | Topoisomerase I | 248 | IC₅₀ | [11] |

| Compound 10 | Topoisomerase I | 443.5 | IC₅₀ | [11] |

| Compound 2 | Topoisomerase I | 495 | IC₅₀ | [11] |

| Camptothecin (Reference) | Topoisomerase I | >500 | IC₅₀ | [11] |

| Compound 4d | hCA IX | 0.03 | Kᵢ | |

| Compound 5h | hCA IX | 0.06 | Kᵢ | |

| Compound 6b | hCA IX | 0.04 | Kᵢ | |

| Acetazolamide (Reference) | hCA IX | 0.025 | Kᵢ | |

| Compound 5b | hCA XII | 0.02 | Kᵢ | |

| Compound 6d | hCA XII | 0.02 | Kᵢ | |

| Acetazolamide (Reference) | hCA XII | 0.089 | Kᵢ | |

| Compound 19 | α-Glucosidase | 1.30 ± 0.20 | IC₅₀ | [10] |

| Compound 20 | α-Glucosidase | 1.60 ± 0.20 | IC₅₀ | [10] |

| Acarbose (Reference) | α-Glucosidase | 11.29 ± 0.07 | IC₅₀ | [10] |

| Compound 12 | α-Amylase | 1.10 ± 0.20 | IC₅₀ | [10] |

| Compound 19 | α-Amylase | 1.20 ± 0.20 | IC₅₀ | [10] |

| Acarbose (Reference) | α-Amylase | 11.12 ± 0.15 | IC₅₀ |[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Substituted Benzimidazole-6-sulfonamides

This protocol describes a general method for the synthesis of 2-substituted benzimidazole-6-sulfonamides.

Figure 3: General synthesis workflow for 2-substituted benzimidazole-6-sulfonamides.

Procedure:

-

To a stirred solution of 3,4-diamino-N-(tert-butyl)benzenesulfonamide in dry DMF, add the desired substituted aldehyde and sodium metabisulfite (Na₂S₂O₅).

-

Stir the resulting mixture at 80°C for 18 hours.

-

After cooling to room temperature, add water to precipitate the product.

-

Recover the precipitate by filtration and wash it with water and 1N HCl.

-

Recrystallize the crude product from ethanol to obtain the N-(tert-butyl)-2-substituted-1H-benzo[d]imidazole-6-sulfonamide intermediate.

-

Dissolve the intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) and stir for 18 hours for deprotection.

-

Evaporate the solvent and crystallize the resulting solid from ethanol to yield the final 2-substituted-1H-benzo[d]imidazole-6-sulfonamide.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with various concentrations of the benzimidazole derivatives for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Prepare serial two-fold dilutions of the benzimidazole derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the standardized inoculum.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase to screen for inhibitors.

Procedure:

-

Add assay buffer, the test compound (benzimidazole derivative), and the CA enzyme solution to the wells of a 96-well plate.

-

Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the substrate (p-nitrophenyl acetate).

-

Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

-

The rate of the reaction is determined from the slope of the absorbance versus time plot. The percent inhibition is calculated relative to the uninhibited enzyme.

Conclusion

Benzimidazole sulfonic acid derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, and enzyme inhibitory agents is well-documented and is a subject of ongoing research. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives. The detailed experimental protocols and pathway visualizations presented in this guide are intended to facilitate further research and development in this exciting field. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will their potential for translation into novel therapeutic agents for a range of human diseases.

References

- 1. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel functions for 2‐phenylbenzimidazole‐5‐sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzimidazoles as Anti-VEGFRs: A Review - IJPRS [ijprs.com]

- 17. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel benzimidazole derivatives selectively inhibit endothelial cell growth and suppress angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The Ethylated Benzimidazole Core: A Scaffolding for Diverse Pharmacological Activity

An In-depth Technical Guide on the Discovery, History, and Application of Ethylated Benzimidazole Compounds

The benzimidazole scaffold, a bicyclic aromatic system composed of fused benzene and imidazole rings, has long been recognized as a "privileged structure" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The first synthesis of a simple benzimidazole was reported in 1872, but it was the discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a component of vitamin B12 in the 1950s that ignited significant interest in this heterocyclic system as a source of potential therapeutic agents.[2] This initial spark led to the development of a multitude of benzimidazole-containing drugs with applications as anthelmintics, proton pump inhibitors (PPIs), antihistamines, and anticancer agents.[1][2]

Among the vast library of benzimidazole derivatives, those featuring ethyl substitutions have emerged as a noteworthy subclass, contributing to the development of key therapeutic agents and research compounds. This technical guide delves into the discovery and history of ethylated benzimidazole compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Ethylated Benzimidazoles in Drug Discovery: Key Historical Developments

The journey of ethylated benzimidazoles is intrinsically linked to the broader history of benzimidazole-based drug discovery. Early explorations into this chemical space were driven by the need for effective treatments for parasitic infections and acid-related gastric disorders.

One of the earliest and most significant classes of benzimidazole drugs is the anthelmintics, developed in the 1960s and 1970s.[3] While many prominent anthelmintics like mebendazole and albendazole feature other substitutions, the exploration of various alkyl groups, including ethyl, was a crucial part of the structure-activity relationship (SAR) studies aimed at optimizing efficacy and pharmacokinetic properties.[3][4]

In a parallel development, the late 1960s and 1970s saw targeted research at the Swedish pharmaceutical company Astra Hässle to develop gastric acid secretion inhibitors.[5] This research culminated in the discovery of a new class of drugs, the proton pump inhibitors (PPIs), which are substituted benzimidazoles.[5] While the initial focus was on other substituents, subsequent research and development in this area have included the synthesis and evaluation of derivatives with ethyl groups.[6]

More recently, the versatility of the benzimidazole scaffold has led to its investigation in oncology, with numerous derivatives being developed as kinase inhibitors.[7][8] These compounds often target specific signaling pathways involved in cancer cell proliferation and survival.[7][8] Ethylated benzimidazoles have also been synthesized and evaluated in this context, contributing to the growing arsenal of potential anticancer agents.[9][10]

Quantitative Data on Ethylated Benzimidazole Compounds

The following tables summarize key quantitative data for representative ethylated benzimidazole compounds, highlighting their diverse biological activities.

| Compound | Target/Assay | IC50/EC50 (µM) | Cell Line/Organism | Reference |

| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Anticancer (antiproliferative) | >100 | MDA-MB-231 | [11] |

| Ethyl 2-benzimidazole-5-carboxylate derivative (BZD9Q1) | SIRT1, SIRT2, SIRT3 Inhibition | Pan-inhibitor | - | [10] |

| 2-(5-ethyl-2-pyridinyl)benzimidazole (KB-1043) | Anti-inflammatory (carrageenan-induced edema) | - | Rats | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of representative ethylated benzimidazole compounds.

Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate

Materials:

-

o-phenylenediamine

-

Diethyl malonate

-

Oil bath

-

Standard laboratory glassware

Procedure:

-

A mixture of o-phenylenediamine (1 mole) and diethyl malonate (1 mole) is prepared.

-

The reaction mixture is heated in an oil bath at 120°C.[11]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by recrystallization from an appropriate solvent to yield ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate.[11]

Synthesis of Ethyl 1H-benzimidazole-5-carboxylate Derivatives

Materials:

-

Ethyl 3,4-diaminobenzoate

-

Substituted aldehydes

-

Catalyst (e.g., sodium dithionite)

-

Solvent (e.g., DMSO)

-

Standard laboratory glassware

Procedure:

-

A mixture of ethyl 3,4-diaminobenzoate and a substituted aldehyde is prepared in a suitable solvent such as DMSO.

-

A catalyst, for example, sodium dithionite, is added to the mixture.

-

The reaction mixture is heated under reflux.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled and the product is isolated by filtration.

-

The crude product is purified by recrystallization.[10]

In Vitro Antiproliferative Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Test compound (ethylated benzimidazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a desired density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for a further 4 hours to allow the formation of formazan crystals.

-

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

Signaling Pathways and Mechanisms of Action

Ethylated benzimidazole compounds exert their biological effects through various mechanisms of action, including the inhibition of key enzymes and disruption of cellular structures.

Kinase Inhibition

Many ethylated benzimidazole derivatives have been identified as potent kinase inhibitors, targeting enzymes that are crucial for cell signaling pathways involved in cell growth, proliferation, and survival.[7][8] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7] The diagram below illustrates a simplified generic pathway of kinase inhibition by an ethylated benzimidazole compound.

Microtubule Disruption

Another well-established mechanism of action for some benzimidazole compounds, particularly anthelmintics, is the disruption of microtubule polymerization. Microtubules are essential components of the cytoskeleton, involved in cell division, motility, and intracellular transport. By binding to β-tubulin, a subunit of microtubules, these compounds inhibit their formation, leading to cell cycle arrest and apoptosis. The following diagram illustrates this process.

Conclusion

The ethylated benzimidazole core represents a versatile and pharmacologically significant scaffold that has contributed to the development of a diverse range of therapeutic agents. From their origins in anthelmintic and antiulcer research to their current applications in oncology, these compounds continue to be a fertile ground for drug discovery. The ability to readily modify the benzimidazole nucleus allows for the fine-tuning of biological activity and pharmacokinetic properties, ensuring that this "privileged structure" will remain a focus of medicinal chemistry research for the foreseeable future. Further exploration of the structure-activity relationships of ethylated and other substituted benzimidazoles will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases.

References

- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Theoretical and Computational Investigation of 1-ethyl-1H-benzimidazole-2-sulfonic acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: While specific theoretical studies on 1-ethyl-1H-benzimidazole-2-sulfonic acid are not extensively available in public literature, this whitepaper provides a comprehensive technical guide to the established computational methodologies used for its theoretical investigation. Drawing from research on analogous benzimidazole derivatives, this document outlines the protocols for Density Functional Theory (DFT) studies, details the expected data outputs, and presents a generalized workflow for the computational analysis of novel benzimidazole compounds. This guide is intended to serve as a foundational resource for researchers initiating theoretical studies on this compound and similar molecules.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzimidazole core functionalized with an ethyl group at the 1-position and a sulfonic acid group at the 2-position. The benzimidazole scaffold is a prominent feature in numerous pharmacologically active molecules, including antiulcer and anthelmintic drugs.[1] The addition of a sulfonic acid group typically enhances aqueous solubility and introduces acidic properties.

Basic chemical and predicted physicochemical properties of the molecule are summarized below.

| Property | Value | Source |

| CAS Number | 90331-19-4 | [2][3][4] |

| Molecular Formula | C₉H₁₀N₂O₃S | [2][3] |

| Molecular Weight | 226.25 g/mol | [2][3] |

| Predicted LogP | 1.49 | [2] |

| Predicted Density | 1.5 ± 0.1 g/cm³ | [2] |

| Predicted Refractive Index | 1.660 | [2] |

Theoretical Studies: A Methodological Overview

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound. These computational methods allow for the prediction of molecular geometries, electronic structures, and reactivity, providing insights that are complementary to experimental data.

The following protocol outlines a standard DFT-based computational study, adapted from methodologies applied to various benzimidazole derivatives.[5][6][7]

Objective: To determine the optimized molecular geometry, electronic properties (such as HOMO-LUMO energies), and vibrational frequencies of this compound.

Methodology:

-

Initial Structure Preparation:

-

The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

-

Geometric Optimization and Frequency Calculation:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and well-validated method for organic molecules.[5][7]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost.[5][7] This basis set includes diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate geometries.

-

Procedure: A full geometry optimization is performed in the gas phase or with a solvent model (e.g., PCM) to find the lowest energy conformation. A subsequent frequency calculation at the same level of theory is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation propensity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.

-

-

Spectroscopic Prediction:

-

Vibrational Spectra (IR & Raman): The calculated vibrational frequencies are used to predict the infrared and Raman spectra. These can be compared with experimental data for structural validation.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict electronic transitions and the corresponding UV-Vis absorption spectrum.[6]

-

The logical flow of this computational protocol is visualized in the diagram below.

Figure 1: Generalized workflow for DFT-based theoretical studies.

Expected Quantitative Data from Theoretical Studies

Based on the protocol described, a theoretical study of this compound would yield the following quantitative data, which should be presented in structured tables for clarity.

Table 1: Optimized Geometrical Parameters This table would list the key bond lengths (in Ångströms) and bond angles (in degrees) of the energy-minimized structure.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) |

| Bond Length | C1 | N1 | - | e.g., 1.39 |

| Bond Length | S1 | O1 | - | e.g., 1.45 |

| Bond Angle | C1 | N1 | C2 | e.g., 108.5 |

| Dihedral Angle | C1 | N1 | C2 | C3 |

Table 2: Electronic and Thermodynamic Properties This table summarizes the key electronic and thermodynamic parameters derived from the calculations.

| Parameter | Calculated Value | Unit |

| Energy of HOMO | e.g., -6.5 | eV |

| Energy of LUMO | e.g., -1.2 | eV |

| HOMO-LUMO Gap (ΔE) | e.g., 5.3 | eV |

| Dipole Moment | e.g., 4.2 | Debye |

| Zero-Point Vibrational Energy | Value | kcal/mol |

| Enthalpy | Value | Hartree/Particle |

| Gibbs Free Energy | Value | Hartree/Particle |

Table 3: Major Vibrational Frequencies This table would present the most significant calculated vibrational frequencies and their corresponding assignments to functional group motions.

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| e.g., 3100 | e.g., Strong | C-H stretch (aromatic) |

| e.g., 1620 | e.g., Medium | C=N stretch (imidazole) |

| e.g., 1180 | e.g., Strong | S=O stretch (sulfonic acid) |

Conclusion

While direct experimental or theoretical data for this compound is sparse, the computational protocols outlined in this whitepaper provide a robust framework for its investigation. By applying established DFT methodologies, researchers can generate valuable data on its geometric, electronic, and spectroscopic properties. This information is critical for understanding its chemical behavior and can guide further experimental work in drug discovery and materials science. The provided workflow and data templates serve as a starting point for a systematic theoretical characterization of this and related benzimidazole derivatives.

References

- 1. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 90331-19-4 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 1-ethyl-1H-benzimidazole-2-sulfonic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-ethyl-1H-benzimidazole-2-sulfonic acid in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its potential applications as a Brønsted acid catalyst and a versatile synthetic intermediate.

Application as a Brønsted Acid Catalyst

This compound is a promising candidate for various acid-catalyzed organic transformations. Its structure, featuring both a sulfonic acid moiety and a benzimidazole core, suggests its utility as a recoverable and potentially recyclable catalyst. Benzimidazole-based sulfonic acids have been effectively employed as catalysts in a range of reactions, including multicomponent coupling reactions.

Representative Application: Three-Component Synthesis of Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. The use of a Brønsted acid catalyst like this compound can promote this reaction under mild conditions.

Reaction Scheme:

Table 1: Catalytic Performance in the Biginelli Reaction (Representative Data)

| Entry | Aldehyde (Ar-CHO) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 5 | 4 | 92 |

| 2 | 4-Chlorobenzaldehyde | 5 | 4.5 | 90 |

| 3 | 4-Methoxybenzaldehyde | 5 | 5 | 88 |

| 4 | 4-Nitrobenzaldehyde | 5 | 3.5 | 95 |